Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Complete Signal Resolution
5-Fluoro Paliperidone-d4 incorporates four deuterium atoms at the ethyl linker position (1,1,2,2-²H₄), generating a +4 Da mass shift relative to unlabeled 5-Fluoro Paliperidone . This isotopic shift ensures complete baseline resolution in the mass spectrometer without altering chromatographic retention time, a requirement unattainable with non-isotopic structural analogs [1].
| Evidence Dimension | Molecular weight difference relative to unlabeled analyte |
|---|---|
| Target Compound Data | MW 430.51 (C23H23D4FN4O3) |
| Comparator Or Baseline | 5-Fluoro Paliperidone (unlabeled): MW 426.48 (C23H27FN4O3) |
| Quantified Difference | +4.03 Da mass shift |
| Conditions | Calculated from molecular formula; confirmed via MS |
Why This Matters
The +4 Da mass shift enables unequivocal MRM transition differentiation between analyte and internal standard, eliminating cross-talk interference that plagues non-deuterated internal standard methods.
- [1] Kuujia. 5-Fluoro Paliperidone-d4 Chemical and Physical Properties. View Source
